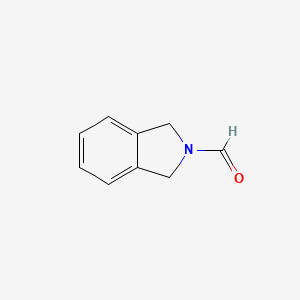

Isoindoline-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroisoindole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-10-5-8-3-1-2-4-9(8)6-10/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKOJGIYEHULCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isoindoline 2 Carbaldehyde and Its Derivatives

Strategies for Direct Synthesis of Isoindoline-2-carbaldehyde

The direct introduction of a formyl group onto the nitrogen atom of the isoindoline (B1297411) ring represents a concise and efficient route to this compound. This can be achieved through various formylation reactions and transformations of suitable precursors.

Formylation and Related Aldehyde-Forming Reactions

The N-formylation of secondary amines is a well-established transformation in organic synthesis, and these methods can be effectively applied to the isoindoline core. A common and practical approach involves the use of formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. For instance, heating isoindoline with formic acid in a solvent such as toluene, with azeotropic removal of water using a Dean-Stark apparatus, can yield this compound. nih.govscispace.com

Catalytic methods have also been developed to promote the N-formylation of amines with improved efficiency and milder reaction conditions. For example, a catalytic amount of iodine can facilitate the reaction between an amine and formic acid under solvent-free conditions. organic-chemistry.org This method is applicable to a wide range of amines and offers high selectivity. The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) protonates formic acid, enhancing its electrophilicity and enabling nucleophilic attack by the amine. organic-chemistry.org

Another approach involves the use of formylating agents other than formic acid. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a potent formylating reagent, although it is sensitive to moisture. nih.gov Triethyl orthoformate, in the presence of an acid catalyst, can also be employed for the N-formylation of amines. nih.gov

| Formylating Agent | Catalyst/Conditions | Substrate Scope | Key Features |

| Formic Acid | Toluene, reflux (Dean-Stark) | Primary and secondary amines | Classical method, requires water removal nih.govscispace.com |

| Formic Acid | Iodine (catalytic), 70 °C, solvent-free | Wide range of amines | Mild, efficient, and chemoselective organic-chemistry.org |

| Acetic Formic Anhydride | In situ generation | Amines | Potent, but moisture sensitive nih.gov |

| Triethyl Orthoformate | Acid catalyst | Primary amines | Effective for primary amines nih.gov |

Precursor-Based Transformations

An alternative strategy for the synthesis of this compound involves the transformation of a pre-functionalized isoindoline derivative. A key precursor is isoindoline itself, which can be synthesized through various methods as detailed in the subsequent sections. Once obtained, the N-formylation can be carried out as described above.

Another precursor-based approach involves the reduction of phthalimide (B116566) derivatives. Phthalimide can be reduced to isoindoline using reducing agents such as diborane. researchgate.net The resulting isoindoline can then be subjected to N-formylation to yield the target compound. This two-step sequence provides a versatile route from readily available starting materials.

Furthermore, derivatives of isoindoline containing a group that can be converted to a formyl group can also serve as precursors. For example, an N-protected isoindoline could be deprotected and subsequently formylated.

Ring-Closure Reactions for Isoindoline Scaffold Construction

The construction of the isoindoline ring system is a fundamental aspect of the synthesis of this compound and its derivatives. Various cyclization strategies, including intermolecular, intramolecular, and multi-component reactions, have been developed for this purpose.

Intermolecular Cyclization Approaches

Intermolecular cyclization reactions involve the formation of the isoindoline ring from two or more separate molecular entities. A classical approach is the reaction of an ortho-disubstituted benzene (B151609) derivative with an amine. For instance, α,α'-dibromo-o-xylene can react with a primary amine or ammonia (B1221849) to form the corresponding N-substituted or unsubstituted isoindoline. wikipedia.orgorgsyn.org

Reductive amination of o-phthalaldehyde (B127526) with an amine in the presence of a reducing agent, such as sodium cyanoborohydride, provides another route to N-substituted isoindolines. masterorganicchemistry.comnih.govresearchgate.net This method is particularly useful for introducing a variety of substituents on the nitrogen atom.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are powerful methods for the construction of the isoindoline scaffold, often proceeding with high efficiency and stereoselectivity. One such strategy is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.govname-reaction.comyoutube.com While traditionally used for the synthesis of tetrahydroisoquinolines, modifications of this reaction can be adapted for isoindoline synthesis.

Another important intramolecular approach is the cyclization of N-(2-(halomethyl)benzyl)amines. These precursors can be prepared and subsequently cyclized under basic conditions to afford the isoindoline ring.

Palladium-catalyzed intramolecular cyclization of N-substituted 2-iodo- or 2-bromobenzylamines offers a modern and versatile method for isoindoline synthesis. These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

| Cyclization Strategy | Key Precursor | Reaction Conditions | Notes |

| Intermolecular Alkylation | α,α'-Dibromo-o-xylene and an amine | Basic conditions | A classical and straightforward method wikipedia.orgorgsyn.org |

| Reductive Amination | o-Phthalaldehyde and an amine | Reducing agent (e.g., NaBH3CN) | Versatile for N-substituted isoindolines masterorganicchemistry.comnih.gov |

| Pictet-Spengler Reaction | β-Arylethylamine and a carbonyl compound | Acidic conditions | Adaptable for isoindoline synthesis wikipedia.orgnih.govname-reaction.com |

| Intramolecular Alkylation | N-(2-(Halomethyl)benzyl)amine | Basic conditions | Efficient ring closure |

| Palladium-Catalyzed Cyclization | N-Substituted 2-halobenzylamine | Palladium catalyst, base | Modern, versatile, and mild conditions |

Multi-Component Reactions (MCRs) for Isoindoline Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the synthesis of diverse heterocyclic compounds, including isoindoline derivatives. These reactions are highly atom-economical and offer a rapid route to molecular complexity.

Several MCRs have been developed for the synthesis of substituted isoindolinones, which can be considered as oxidized derivatives of the isoindoline scaffold. For example, a modular solid-phase multicomponent reaction involving a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile can produce chiral 3-substituted isoindolinones in one pot. organic-chemistry.org Tandem three-component cross-dehydrogenative coupling (CDC) reactions have also been employed to prepare a variety of isoindolinone derivatives. nih.gov

While these MCRs typically yield isoindolinones, the resulting products can potentially be reduced to the corresponding isoindolines, which can then be N-formylated to provide access to a wide range of substituted isoindoline-2-carbaldehydes.

Transition Metal-Catalyzed Cyclizations (e.g., Heck-aza-Michael)

Transition metal-catalyzed reactions offer a powerful tool for the construction of the isoindoline core. One notable example is the Heck-aza-Michael (HaM) strategy, which has been effectively utilized in the synthesis of isoindoline-containing tricyclic sultam libraries. This approach involves a palladium-catalyzed Heck reaction followed by a one-pot deprotection and intramolecular aza-Michael addition.

The synthesis commences with a Heck reaction between a substituted bromobenzene (B47551) and a vinylsulfonamide, catalyzed by a palladium complex. nih.gov This is followed by a sequential deprotection and intramolecular aza-Michael reaction to furnish the isoindoline ring. nih.gov The efficiency of this method is highlighted by the high yields obtained for the isoindoline products, often exceeding 90%. nih.gov

Table 1: Heck-aza-Michael Synthesis of Isoindoline Derivatives

| Entry | Aryl Bromide | Vinylsulfonamide | Catalyst | Yield of Heck Product (%) | Yield of Isoindoline (%) |

| 1 | 1-Bromo-4-methoxybenzene | N-(tert-Butoxycarbonyl)-N-(vinylsulfonyl)amine | Pd(OAc)2/dppf | 85 | 91 |

| 2 | 1-Bromo-3,5-dimethylbenzene | N-(tert-Butoxycarbonyl)-N-(vinylsulfonyl)amine | Pd(OAc)2/dppf | 78 | 88 |

| 3 | 1-Bromo-2-fluorobenzene | N-(tert-Butoxycarbonyl)-N-(vinylsulfonyl)amine | Pd(OAc)2/dppf | 92 | 95 |

Data sourced from a study on the synthesis of a tricyclic sultam library. nih.gov

Gold(III)-Catalyzed Cycloisomerization Reactions

Gold catalysts have emerged as effective tools for intramolecular hydroamination reactions to construct nitrogen-containing heterocycles. Specifically, gold(I)-catalyzed intramolecular hydroamination of o-alkynylbenzyl carbamates provides a route to chiral isoindoline derivatives. nih.gov This cycloisomerization proceeds via a 5-exo-dig pathway, which is favored due to the electronic effects of substituents on the starting material. nih.gov

The reaction is typically carried out in the presence of a gold(I) catalyst, such as [Au(PPh3)Cl]/AgOTf, in a suitable solvent like dioxane. organic-chemistry.org This methodology has been successfully applied to the synthesis of fluorinated isoindoline scaffolds, demonstrating its utility in generating structurally diverse molecules. nih.gov

Table 2: Gold(I)-Catalyzed Synthesis of Isoindoline Derivatives

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-((2-ethynylphenyl)methyl)-4-methylbenzenesulfonamide | [Au(PPh3)Cl]/AgOTf | Dioxane | 60 | 98 |

| 2 | N-((2-(phenylethynyl)phenyl)methyl)-4-methylbenzenesulfonamide | [Au(PPh3)Cl]/AgOTf | Dioxane | 60 | 85 |

| 3 | N-((2-(cyclohex-1-en-1-ylethynyl)phenyl)methyl)-4-methylbenzenesulfonamide | [Au(PPh3)Cl]/AgOTf | Dioxane | 60 | 75 |

Data extrapolated from studies on gold-catalyzed intramolecular hydroamination. nih.govorganic-chemistry.org

Synthesis of this compound Derivatives via Post-Synthetic Modification

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde functionality of this compound is a versatile handle for various condensation reactions, most notably the formation of Schiff bases (imines). This reaction involves the condensation of the aldehyde with a primary amine, typically under acidic or basic catalysis, to form a C=N double bond. scirp.orgacta.co.in While specific examples with this compound are not extensively documented in the provided literature, the principles of Schiff base formation are well-established for structurally similar aldehydes, such as indole-3-carboxaldehyde. nih.gov The reaction generally proceeds by mixing the aldehyde and the amine in a suitable solvent, sometimes with gentle heating, to afford the corresponding imine. organic-chemistry.org These reactions are often reversible and can be driven to completion by removing the water formed during the reaction. organic-chemistry.org

Alkylation and Arylation Strategies

Post-synthetic modification of the isoindoline core can be achieved through alkylation and arylation reactions. N-alkylation of the isoindoline nitrogen can be accomplished using various alkylating agents. For instance, indolines have been successfully N-alkylated with alcohols using an iron catalyst, a transformation that proceeds in good yields. nih.gov A similar strategy could potentially be applied to an isoindoline precursor before the introduction of the formyl group.

C-H arylation of the isoindoline ring represents another powerful modification strategy. Palladium-catalyzed C-H arylation has been employed to introduce aryl groups at various positions of the indole (B1671886) nucleus, a related heterocyclic system. researchgate.net More specifically, a one-pot conversion of isoindolines to 1-arylisoindoles has been achieved through palladium-catalyzed dehydrogenation followed by C-H arylation. nih.gov This method demonstrates the feasibility of functionalizing the isoindoline backbone.

Table 3: Palladium-Catalyzed C-H Arylation of Isoindolines

| Entry | Isoindoline | Aryl Halide | Catalyst | Ligand | Base | Yield (%) |

| 1 | Isoindoline | 4-Chloroanisole | Pd(OAc)2 | PCy3 | K3PO4 | 85 |

| 2 | Isoindoline | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)2 | PCy3 | K3PO4 | 78 |

| 3 | Isoindoline | 2-Chloropyridine | Pd(OAc)2 | PCy3 | K3PO4 | 65 |

Data based on general palladium-catalyzed C-H arylation methodologies. nih.govorganic-chemistry.org

Acylation and Related Carbonyl-Forming Modifications

The nitrogen atom of the isoindoline ring can undergo acylation to introduce a variety of carbonyl-containing functional groups. While specific examples for this compound are scarce in the provided literature, N-acylation of indoles, a related heterocycle, has been achieved using thioesters as the acyl source in the presence of a base like cesium carbonate. nih.govnih.gov This suggests that the N-H bond of an isoindoline precursor could be acylated prior to the formylation step. Alternatively, the existing N-formyl group of this compound could potentially be modified, for instance, through decarbonylative pathways or by conversion to other carbonyl derivatives, although such transformations would require specific catalytic systems.

Oxidation and Reduction Transformations

The this compound molecule offers two primary sites for oxidation and reduction: the isoindoline ring and the aldehyde group. The formyl group is susceptible to both oxidation to a carboxylic acid and reduction to a primary alcohol. The oxidation of N-formyl groups has been observed in biological systems, for example, in the oxidation of N-formyl methionyl peptides. nih.gov In a synthetic context, this transformation could be achieved using standard oxidizing agents.

Conversely, the reduction of the formyl group to a hydroxymethyl group can be accomplished using various reducing agents. Furthermore, the entire N-formyl group could potentially be reduced to an N-methyl group. The catalytic hydrogenation of indoles to indolines is a well-established transformation, often carried out using catalysts like Pt/C in the presence of an acid. nih.gov This suggests that the isoindoline ring itself could be susceptible to further reduction under certain conditions. The selective reduction of either the aldehyde or the heterocyclic ring would depend on the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation is a common method for the reduction of aldehydes. google.com

Aromatization and Dehydrogenation Approaches to Isoindole Systems

The conversion of isoindolines to their corresponding isoindoles represents a formal dehydrogenation or aromatization process. This transformation is of interest for creating conjugated systems and as a route to functionalized isoindoles. Various catalytic methods have been developed to achieve this, often employing transition metals.

A notable approach involves a one-pot conversion of isoindolines to 1-arylisoindoles through palladium-catalyzed cascade C-H transformations. This process integrates the dehydrogenation of isoindolines to form isoindoles, which are then subsequently arylated in the same pot. acs.orgfigshare.com The use of a single palladium catalyst for both the dehydrogenation and C-H arylation steps makes this a highly efficient process. acs.org The dehydrogenation step is often facilitated by the addition of a hydrogen acceptor, such as cyclohexene, to improve the yield of the isoindole intermediate. acs.orgorganic-chemistry.org This methodology avoids the need to isolate the often air-sensitive isoindole intermediates. organic-chemistry.org

The choice of catalyst and ligands is crucial for the success of these reactions. Studies have shown that palladium complexes, such as Pd[P(t-Bu)3]2, can effectively catalyze both the dehydrogenation and arylation steps. organic-chemistry.org The reaction conditions, including the choice of base, have also been optimized, with NaOH being identified as a suitable base for the arylation step. organic-chemistry.org This integrated approach is versatile, accommodating a range of aryl chlorides and substituted isoindolines. organic-chemistry.org

While the direct dehydrogenation of this compound is not explicitly detailed in the reviewed literature, the methodologies developed for other N-substituted isoindolines provide a strong foundation for such transformations. The principles of palladium-catalyzed dehydrogenation are broadly applicable to N-heterocyclic systems. researchgate.net Furthermore, alternative dehydrogenation methods, such as visible-light mediated aerobic processes, have been successfully applied to related N-heterocycles and could potentially be adapted for isoindoline systems. nih.govresearchgate.netosti.gov

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Palladium complexes, e.g., Pd[P(t-Bu)3]2 | organic-chemistry.org |

| Process | One-pot dehydrogenation followed by C-H arylation | acs.orgfigshare.com |

| Hydrogen Acceptor | Cyclohexene | acs.orgorganic-chemistry.org |

| Advantage | Avoids isolation of sensitive isoindole intermediates | organic-chemistry.org |

Stereoselective and Asymmetric Synthesis of Chiral Isoindoline Analogues

The development of synthetic methods to produce enantiomerically pure chiral isoindolines is of high importance due to the stereospecific activity of many pharmaceutical compounds. This has led to the exploration of various asymmetric strategies, including the use of chiral auxiliaries and chiral catalysts.

Asymmetric induction in the synthesis of chiral isoindolines can be effectively achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. wikipedia.org

One successful application of this strategy is the use of N-tert-butylsulfinyl-substituted isoindolinones for the asymmetric synthesis of 3-substituted isoindolinones. acs.org The chiral sulfinyl group directs the stereoselective alkylation of the isoindolinone core. This method provides a general and efficient route to a variety of chiral 3-substituted isoindolinones. acs.org The chiral auxiliary can be subsequently removed to yield the desired enantiomerically enriched product. acs.org Other chiral auxiliaries that have been employed in isoindolinone synthesis include (R)- or (S)-phenylglycinol and (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC). acs.org

The use of chiral auxiliaries offers a reliable method for establishing stereocenters in the isoindoline framework, and the choice of auxiliary can influence both the yield and the stereoselectivity of the reaction. acs.org

The application of chiral catalysts in the synthesis of isoindoline analogues represents a powerful and atom-economical approach to enantioselective synthesis. Both transition metal catalysts and organocatalysts have been successfully employed.

Transition Metal Catalysis: Palladium-catalyzed asymmetric intramolecular allylic C-H amination has been developed as a highly efficient method for the synthesis of a range of substituted chiral isoindolines, achieving high yields and excellent enantioselectivities (up to 98% ee). chinesechemsoc.org Chiral rhodium(III) catalysts have been used for the diastereoselective synthesis of 3-substituted isoindolinones through an asymmetric [4+1] annulation of benzamides with acrylic esters. rsc.org This method allows for the synthesis of enantiomerically pure (S)-isoindolinones after removal of the chiral auxiliary. rsc.org Nickel(0)-catalyzed [2+2+2] cocyclization reactions have also been explored for the asymmetric synthesis of isoindoline derivatives. acs.org

Organocatalysis: Chiral organocatalysts have emerged as a valuable tool in the asymmetric synthesis of isoindoline and isoindolinone derivatives. nih.govresearchgate.net Chiral Brønsted acids have been used to catalyze the asymmetric addition of thiols to N-acyl ketimines generated in situ from 3-hydroxy isoindolinones, affording products with a tetrasubstituted stereocenter in high yields and enantioselectivities. rsc.orgirb.hr Takemoto's bifunctional organocatalyst has been shown to be effective in the asymmetric synthesis of isoindolinone-pyrazole hybrids, achieving high enantiomeric excess. mdpi.com This catalyst was crucial for both achieving high enantioselectivity and promoting the cyclization step. mdpi.com Proline and its derivatives are also well-known organocatalysts for asymmetric reactions, such as aldol (B89426) and Mannich reactions, which can be applied to the synthesis of chiral building blocks for isoindoline synthesis. youtube.com

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium Catalyst | Asymmetric allylic C-H amination | High yields and enantioselectivities (up to 98% ee) | chinesechemsoc.org |

| Rhodium(III) Catalyst | Asymmetric [4+1] annulation | Diastereoselective synthesis of 3-substituted isoindolinones | rsc.org |

| Chiral Brønsted Acid | Asymmetric addition of thiols to N-acyl ketimines | Formation of tetrasubstituted stereocenters | rsc.orgirb.hr |

| Takemoto's Bifunctional Organocatalyst | Asymmetric synthesis of isoindolinone-pyrazole hybrids | High enantiomeric excess | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of Isoindoline 2 Carbaldehyde

Electrophilic and Nucleophilic Reactivity at the Aldehyde Functionality

The aldehyde group is the primary site for both electrophilic and nucleophilic attacks. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen, with its lone pairs of electrons, acts as a nucleophilic or basic site, readily reacting with electrophiles. libretexts.orglibretexts.org

Nucleophilic Addition: The carbonyl carbon of isoindoline-2-carbaldehyde is an electrophilic center that readily undergoes nucleophilic addition. smolecule.com This is a characteristic reaction of aldehydes, where a nucleophile adds to the carbonyl group, breaking the pi-bond and forming a tetrahedral intermediate that is subsequently protonated to yield an alcohol. libretexts.orgmdpi.com Common nucleophiles include organometallic reagents (e.g., Grignard reagents), enolates, and cyanide ions. mdpi.com The general reactivity of aldehydes is often greater than that of ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group attached to the carbonyl carbon. libretexts.org

Electrophilic Attack: The oxygen atom of the aldehyde group is a site of electrophilicity, capable of being attacked by electrophiles. libretexts.org Protonation of the carbonyl oxygen by an acid catalyst, for instance, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This principle is fundamental in acid-catalyzed nucleophilic addition reactions. libretexts.org

A summary of the aldehyde functionality's reactivity is presented below:

| Reaction Type | Attacking Species | Site of Attack on Aldehyde | Resulting Intermediate/Product |

| Nucleophilic Addition | Nucleophile (e.g., R-MgBr, CN⁻) | Carbonyl Carbon | Tetrahedral Alkoxide Intermediate |

| Electrophilic Attack | Electrophile (e.g., H⁺) | Carbonyl Oxygen | Protonated Carbonyl (Oxocarbenium ion) |

Cycloaddition Reactions Involving Isoindoline (B1297411) (or Related Isoindoles)

This compound can serve as a precursor to highly reactive isoindole intermediates, which readily participate in cycloaddition reactions. The generation of the transient isoindole system, a 10π-aromatic heterocycle, is key to this reactivity, as isoindoles are known to be potent dienes and dipoles. nih.govnih.gov

Isoindoles are highly reactive dienes in [4+2] cycloaddition reactions, a fact attributed to the thermodynamic gain of forming a more stable benzenoid system in the product. nih.gov Isoindoline derivatives can be considered "latent dienes," as they can be converted in situ into the corresponding isoindole, which is then trapped by a dienophile. For instance, the reaction of isoindoline can afford an N-substituted isoindole, which can then undergo a Diels-Alder reaction. researchgate.net The reaction is typically stereospecific and follows the endo rule, leading to the formation of complex polycyclic structures with high stereocontrol. praxilabs.com The driving force is the formation of two new, stable sigma bonds from two pi bonds. praxilabs.com Maleimides are common dienophiles used in these reactions with isoindole-derived dienes. researchgate.netnih.gov

Key Features of Isoindole Diels-Alder Reactions:

High Reactivity: Isoindoles are exceptionally reactive dienes. nih.gov

Stereoselectivity: The reactions are typically highly stereoselective. rsc.org

Aromatization as a Driving Force: The formation of a stable benzene (B151609) ring in the product provides a significant thermodynamic driving force.

The isoindoline framework can be involved in 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org These reactions involve a 1,3-dipole reacting with a dipolarophile. wikipedia.org For example, an azomethine ylide, which can be generated from an isoindoline precursor, can react with a dipolarophile like a benzoquinone in a 1,3-dipolar cycloaddition to form a cycloadduct that subsequently oxidizes to an isoindole derivative. nih.gov This class of reactions is known for its high degree of regio- and stereoselectivity. wikipedia.orgnih.govmdpi.com The versatility of this reaction allows for the synthesis of a wide array of complex heterocyclic systems, including spirooxindoles. mdpi.comnih.gov

| Cycloaddition Type | Reactive Species | Role of Isoindoline/Isoindole | Key Feature |

| Diels-Alder | Isoindole (Diene) | Diene Precursor | Forms a six-membered ring, driven by aromatization |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide (1,3-Dipole) | Dipole Precursor | Forms a five-membered heterocyclic ring |

Rearrangement Reactions of Isoindoline Systems

Isoindoline derivatives and related systems can undergo various rearrangement reactions, often leading to the formation of more complex or thermodynamically stable structures. One such example is the nih.govnih.gov-Meisenheimer rearrangement, which has been observed in N-oxides derived from related heterocyclic systems. nih.gov This rearrangement involves the migration of a substituent from the nitrogen atom to an adjacent oxygen atom. Another documented transformation in a related system is a tandem vulcanchem.comvulcanchem.com/ nih.govnih.gov-rearrangement cascade. beilstein-journals.org These reactions highlight the structural flexibility of the isoindoline core and its capacity to participate in complex intramolecular transformations.

Transition Metal-Catalyzed Reactivity Enhancements

Transition metal catalysis provides a powerful tool for enhancing the reactivity and enabling novel transformations of isoindoline systems. nih.gov Catalysts based on rhodium, palladium, and copper have been extensively used to facilitate C-H activation, cross-coupling, and annulation reactions for the synthesis of substituted isoindolinones and related structures. nih.govnih.gov For example, rhodium(III)-catalyzed double C-H bond functionalization cascades have been used to produce 3-spiro-substituted isoindolinones. nih.gov Similarly, copper-catalyzed coupling reactions are employed in the synthesis of isoindolinone derivatives. researchgate.netnih.gov These methods offer efficient and atom-economical routes to structurally diverse molecules that would be difficult to access through traditional synthetic methods. nih.govrsc.org The catalyst can activate otherwise inert C-H bonds or facilitate the coupling of various fragments, significantly expanding the synthetic utility of the isoindoline scaffold. acs.org

Radical Pathways in Isoindoline Chemistry

While ionic pathways dominate the known chemistry of isoindolines, radical reactions offer alternative and complementary routes for functionalization. Transition metal-catalyzed processes, in particular, can involve radical intermediates. rsc.org For example, the generation of radical species can be a key step in certain allylic functionalization reactions catalyzed by transition metals. rsc.org Although less common, radical pathways can be initiated on substrates containing aldehyde functionalities, as seen in the formation of benzaldehyde (B42025) through various radical reaction pathways. researchgate.net These reactions can be triggered by radical initiators or through single-electron transfer processes, often mediated by a metal catalyst. The exploration of radical pathways in isoindoline chemistry represents an emerging area with the potential to unlock novel reactivity patterns.

Advanced Spectroscopic and Analytical Characterization of Isoindoline 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Isoindoline-2-carbaldehyde, the spectrum is expected to show distinct signals corresponding to the formyl proton, the aromatic protons, and the two methylene groups of the isoindoline (B1297411) ring.

The formyl proton (-CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm, due to the deshielding effect of the adjacent carbonyl group. The four protons on the benzene (B151609) ring are expected to resonate in the aromatic region (δ 7.0-7.8 ppm). Due to the symmetry of the isoindoline ring, these protons may appear as two distinct multiplets. The four protons of the two methylene groups (C1-H and C3-H) are chemically equivalent and are expected to produce a single signal, appearing as a singlet in the range of δ 4.5-5.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Formyl H | 9.0 - 10.0 | Singlet (s) |

| Aromatic H | 7.0 - 7.8 | Multiplet (m) |

Note: Data is predicted based on established principles of NMR spectroscopy.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Based on the structure of this compound, three distinct signals are expected in the ¹³C NMR spectrum.

The carbonyl carbon of the formyl group is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The aromatic carbons will produce signals in the δ 120-140 ppm region. Due to the molecule's symmetry, two signals are expected for the four aromatic carbons. The carbon atoms of the two equivalent methylene groups will be observed in the aliphatic region, generally between δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | 160 - 170 |

| Aromatic C | 120 - 140 |

Note: Data is predicted based on established principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity within the aromatic ring system. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₉H₉NO), the calculated exact mass is 147.068414 Da. An HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of approximately 148.0757. Analysis of the fragmentation pattern in the mass spectrum can provide further structural verification. A common fragmentation pathway would be the loss of the formyl group (CHO), resulting in a significant fragment ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Exact Mass | 147.068414 Da |

Note: Data is calculated based on the chemical formula.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is an essential analytical technique for the characterization of this compound, serving to both verify its molecular weight and assess its purity. In a typical analysis, the compound is separated from any potential impurities or starting materials using a reversed-phase High-Performance Liquid Chromatography (HPLC) system.

The chromatographic separation would likely be performed on a C18 column, utilizing a gradient elution program with mobile phases such as water and acetonitrile, often containing a small percentage of formic acid to facilitate protonation of the analyte. Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source operating in positive ion mode.

In the ESI source, this compound is expected to readily form a protonated molecule, [M+H]⁺. Given the molecular formula of this compound, C₉H₉NO, its monoisotopic mass is 147.0684 g/mol . High-resolution mass spectrometry (HRMS) would therefore detect the protonated species at a mass-to-charge ratio (m/z) of 148.0757. The detection of this specific m/z value with high mass accuracy provides powerful evidence for the successful synthesis and identity of the target compound. The integrated peak area in the liquid chromatogram further allows for the quantification of the compound's purity.

Table 1: Expected LCMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₉NO |

| Monoisotopic Mass | 147.0684 u |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the aldehyde group, the aromatic benzene ring, and the saturated heterocyclic ring.

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the aldehyde functional group, which is expected to appear in the region of 1685-1666 cm⁻¹. The position of this band is influenced by the electronic effect of the nitrogen atom. Another key indicator for the aldehyde is the C-H stretching vibration of the formyl group, which typically appears as one or two weaker bands between 2830 cm⁻¹ and 2695 cm⁻¹.

The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and by C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations corresponding to the methylene (-CH₂-) groups in the reduced pyrrolidine (B122466) portion of the isoindoline ring are expected below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the ring would also be present, typically in the fingerprint region between 1250 and 1020 cm⁻¹.

Table 2: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2990-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |

| 2830-2720 | C-H Stretch | Aldehyde (-CHO) | Weak |

| 1685-1666 | C=O Stretch | Aldehyde (-CHO) | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide an unambiguous confirmation of the molecular structure of this compound, yielding precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the packing of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking.

For this compound, a single-crystal X-ray diffraction experiment would confirm the planarity of the benzene ring and the conformation of the five-membered isoindoline ring. It would also definitively establish the geometry and orientation of the N-carbaldehyde substituent relative to the bicyclic core.

While this technique provides unparalleled structural detail, it is contingent upon the ability to grow a single crystal of suitable size and quality. A review of the Cambridge Structural Database (CSD) indicates that while crystal structures for numerous isoindoline derivatives have been reported, a specific structure for the parent this compound (C₉H₉NO) has not been deposited as of this writing. The successful crystallization and analysis would provide invaluable benchmark data for this fundamental heterocyclic structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its chromophoric system. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to be dominated by π→π* transitions associated with its aromatic benzene ring.

The parent indole (B1671886) chromophore, an isomer of isoindole, typically shows two main absorption bands: a strong band around 200-230 nm and a second, broader band between 260-290 nm. The isoindoline system, being a reduced version, has a chromophore more akin to an N-alkylated aniline derivative. The fusion of the pyrrolidine ring to the benzene ring, along with the nitrogen atom's lone pair, constitutes the primary chromophore. This system is expected to exhibit characteristic absorption bands, likely showing a strong peak below 250 nm and a weaker, structured band at longer wavelengths, possibly around 280-300 nm.

The attachment of the carbaldehyde group directly to the nitrogen atom (an auxochrome) can influence the electronic transitions. The carbonyl group's n→π* transition may also be observed, though it is often weak and can be obscured by the stronger π→π* bands of the aromatic system. Studies on related isoindoline derivatives have shown absorption maxima in the near-UV region, and it is anticipated that this compound would exhibit a similar absorption profile.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |

|---|---|---|

| ~230-250 | π→π* | Benzene Ring |

Computational and Theoretical Investigations of Isoindoline 2 Carbaldehyde

Quantum Chemical Approaches

Quantum chemical methods provide profound insights into the molecular properties of isoindoline-2-carbaldehyde, elucidating its electronic structure, stability, and reactivity from a theoretical standpoint. These computational tools are instrumental in understanding the behavior of the molecule at an atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetic properties of molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP and M06-2X with various basis sets (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and determine its stability. nih.govnih.gov These studies are foundational for understanding the molecule's potential energy surface and identifying its most stable conformations.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. For isoindoline (B1297411) derivatives, DFT studies have shown that the distribution of HOMO and LUMO can be localized on different parts of the molecule, which helps in identifying the regions susceptible to electrophilic and nucleophilic attack. semanticscholar.org

Furthermore, DFT is employed to calculate thermodynamic properties, including heats of formation, which are crucial for assessing the energetic stability of the compound. nih.gov By comparing the computed energies of different isomers or conformers, researchers can predict the most energetically favorable structures. mdpi.comnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.orgfaccts.deq-chem.com It interprets the complex many-electron wavefunction in terms of localized, Lewis-like structures, such as one-center lone pairs and two-center bonds. q-chem.com This approach allows for the investigation of intramolecular charge transfer, electron density delocalization, and hyperconjugative interactions. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors on the map correspond to different potential values: red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.netnih.gov Green areas correspond to regions of neutral potential.

For a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbaldehyde group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those of the aromatic ring and the aldehyde group, making them potential sites for nucleophilic interaction. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding, and plays a significant role in drug design and molecular recognition studies. rsc.org

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, these models can identify transition states, intermediates, and products, thereby providing a detailed step-by-step description of the reaction pathway. Techniques such as DFT are used to calculate the activation energies (reaction barriers) for different proposed mechanisms, allowing researchers to determine the most likely pathway. nih.gov

For instance, computational studies can investigate tautomerization processes, conformational changes, or reactions with other molecules. nih.govnih.gov By calculating the free energy barriers associated with each step, the model can predict the kinetics and thermodynamics of the reaction. nih.gov This understanding is crucial for optimizing reaction conditions and designing new synthetic routes. The insights gained from mechanistic modeling can explain experimental observations and guide the development of new derivatives with desired reactivity.

Intermolecular and Intramolecular Interaction Analysis

The analysis of intermolecular and intramolecular interactions is key to understanding the solid-state structure and properties of this compound. These interactions govern how the molecules pack in a crystal lattice and influence physical properties such as melting point and solubility.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal electron density into molecular fragments. This analysis provides a graphical representation of intermolecular contacts and their relative importance.

Below is a representative data table summarizing the percentage contributions of various intermolecular contacts for related isoindoline structures, as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 24.4 – 42.6 |

| O···H | 6.7 – 12.1 |

| C···H | 5.4 – 10.6 |

| S···H | 4.5 – 16.3 |

| C···C | 2.8 – 4.3 |

Note: The data presented is a range compiled from studies on various isoindoline derivatives and serves as an illustrative example of the insights gained from Hirshfeld surface analysis. researchgate.net

Reduced Density Gradient (RDG) and Independent Gradient Model (IGM)

Computational chemistry offers powerful tools for the visualization and analysis of non-covalent interactions (NCI), which are crucial for understanding molecular stability, conformation, and reactivity. Among these, Reduced Density Gradient (RDG) analysis and the Independent Gradient Model (IGM) are prominent methods for identifying and characterizing weak interactions within a molecule like this compound.

The Independent Gradient Model (IGM) is an extension of the RDG concept that provides a clearer picture of interactions by considering the interference between atomic electron densities. chemrxiv.orgnih.gov IGM analysis of this compound would allow for the separation of intra- and inter-fragment interactions, providing a more detailed understanding of the forces at play within the molecule. For instance, it could be used to investigate the electronic effects of the carbaldehyde group on the isoindoline ring system.

While no specific RDG or IGM studies on this compound have been published, research on related heterocyclic compounds demonstrates the utility of these methods. For example, in studies of various organic molecules, RDG and NCI plots have been effectively used to visualize van der Waals forces, hydrogen bonding, and electrostatic interactions. researchgate.netchemtools.org

Table 1: Hypothetical Reduced Density Gradient (RDG) Analysis Data for this compound

| Interaction Type | Electron Density (ρ) Range (a.u.) | RDG Value Range (a.u.) | Sign(λ₂)ρ |

| van der Waals | 0.005 - 0.020 | ~0.5 | Near zero |

| Hydrogen Bonding | 0.020 - 0.035 | ~0.4 | Negative |

| Steric Clash | 0.020 - 0.050 | ~0.6 | Positive |

This table is illustrative and represents typical value ranges for the specified interactions.

Interaction Region Indicators (IRI)

Interaction Region Indicators (IRI) are another computational tool used to visualize and analyze both covalent bonds and non-covalent interactions within a single framework. chemrxiv.orgresearchgate.net IRI analysis provides a more complete picture of the bonding landscape of a molecule compared to methods that focus solely on non-covalent interactions. For this compound, an IRI analysis would generate a detailed map of the electron density distribution, highlighting regions of charge concentration and depletion that correspond to different types of chemical interactions.

The IRI method can reveal subtle electronic effects, such as the influence of the electron-withdrawing carbaldehyde group on the aromaticity of the isoindoline ring. researchgate.net By mapping the IRI surfaces, researchers can gain insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack. This method has been successfully applied to a variety of chemical systems to elucidate complex bonding patterns. d-nb.infoa-z.lu

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data to confirm their structure and understand their electronic properties. For this compound, DFT calculations could be employed to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical calculations of vibrational frequencies in the IR spectrum can aid in the assignment of experimental absorption bands to specific molecular vibrations. nih.gov Similarly, the prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structural elucidation. acs.orgacs.org By correlating calculated and experimental spectra, a high degree of confidence in the molecular structure can be achieved.

In the context of isoindoline derivatives, computational studies have demonstrated a satisfactory agreement between calculated and experimental spectroscopic data. acs.org For instance, the optical properties of some isoindole-1,3-dione compounds have been investigated using UV-Vis spectra, and the results were interpreted with the aid of theoretical calculations. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |

| C=O Stretch (IR, cm⁻¹) | 1685 | 1690 |

| Aldehydic C-H Stretch (IR, cm⁻¹) | 2850, 2750 | 2855, 2758 |

| ¹H NMR (Aldehyde H, ppm) | 9.85 | 9.92 |

| ¹³C NMR (Carbonyl C, ppm) | 192.3 | 191.8 |

| λmax (UV-Vis, nm) | 285 | 288 |

This table is for illustrative purposes and shows the expected level of agreement between theoretical predictions and experimental measurements.

Reaction Dynamics and Transition State Modeling

Understanding the mechanism of a chemical reaction requires knowledge of the transition state, the high-energy intermediate state that connects reactants and products. Computational modeling is an indispensable tool for studying these fleeting structures. mit.edu For reactions involving this compound, transition state modeling could be used to elucidate reaction pathways, predict reaction rates, and understand the factors that control selectivity.

For example, in a potential nucleophilic addition to the carbaldehyde group, computational methods could be used to model the geometry and energy of the transition state, providing insights into the reaction's feasibility and stereochemical outcome. Such studies have been performed for analogous systems, such as the Barbier allylation of para-substituted benzaldehydes, where DFT was used to model the six-membered transition state. nih.gov In the synthesis of isoindolinones, computational studies have revealed the origin of reactivity divergences between different catalysts. researchgate.net

Kinetic modeling can also be employed to investigate the reaction rates of this compound with various reagents. For example, the reaction of indole (B1671886) with hydroxyl and chlorine radicals has been studied computationally to determine reaction rate constants and fractional yields. copernicus.org

Stereochemical Outcome Predictions

Many chemical reactions can produce multiple stereoisomers, and predicting and controlling the stereochemical outcome is a major challenge in organic synthesis. Computational chemistry provides powerful tools for predicting the stereoselectivity of reactions. For reactions involving this compound, computational models could be used to predict which stereoisomer will be the major product.

For instance, in a reaction that creates a new chiral center, such as the addition of a nucleophile to the carbaldehyde group, computational methods can be used to calculate the energies of the different diastereomeric transition states. The stereoisomer that is formed via the lower energy transition state is predicted to be the major product. This approach has been successfully used to rationalize the regio- and stereoselectivity of 1,3-dipolar cycloaddition reactions in the synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones. beilstein-journals.org

Molecular docking studies, which predict the preferred orientation of one molecule to a second when bound to each other, can also provide insights into stereochemical outcomes, particularly in enzyme-catalyzed reactions. For isoindoline derivatives, docking has been used to understand their interaction with biological targets. mdpi.com

Applications of Isoindoline 2 Carbaldehyde in Materials Science and Chemical Tool Development

Development of Novel Organic Dyes and Pigments Based on Isoindoline (B1297411) Chromophores

The isoindoline structure is a cornerstone in the development of high-performance organic pigments. These pigments are known for their excellent stability, high color strength, and wide range of hues from greenish-yellow to red and brown. nih.gov Although the direct synthesis of commercial dyes from isoindoline-2-carbaldehyde is not prominently documented, the isoindoline core is central to a significant class of colorants.

A prime example is Pigment Yellow 139, a widely used yellow-orange pigment classified as a derivative of isoindoline. sypigment.comwikipedia.org Its synthesis, however, typically involves the condensation of diiminoisoindoline with barbituric acid, starting from phthalonitrile. sypigment.comwikipedia.orgpatsnap.com This process highlights the importance of the core isoindoline structure in achieving the desired chromophoric properties. Isoindoline pigments are valued for their good to very good fastness properties, including light and weather fastness, heat stability, and solvent resistance. patsnap.com

The properties of these pigments can be tuned by modifying the substituents on the isoindoline ring. While specific data for dyes derived directly from this compound is not available, the general characteristics of isoindoline pigments are well-documented.

Table 1: General Properties of Isoindoline Pigments

| Property | Description |

|---|---|

| Color Range | Greenish-yellow to reddish-orange and brown |

| Light Fastness | Generally good to excellent |

| Weather Fastness | Good |

| Heat Stability | High, suitable for plastics processing |

| Solvent Resistance | Good to excellent in common organic solvents |

| Applications | High-grade industrial paints, automotive finishes, plastics, and printing inks patsnap.com |

Ligands and Sensing Agents in Analytical Chemistry

While specific studies detailing the use of this compound in this context are scarce, the principle is well-established with other aldehydes. For instance, Schiff bases derived from quinoline-2-carboxaldehyde and indole-3-carboxaldehyde form stable and versatile metal complexes. researchgate.netresearchgate.net A three-component reaction involving o-phthalaldehyde (B127526) (a related dialdehyde), amines, and thiols is known to produce highly fluorescent isoindoles, a reaction that forms the basis for the quantitative analysis of amino acids. nih.gov This suggests a potential application for this compound derivatives in the development of fluorescent probes and sensors.

Advanced Materials for Optoelectronic Applications

Organic materials containing heterocyclic moieties like isoindole and its derivatives are of growing interest for applications in optoelectronics due to their tunable electronic and optical properties. mcgill.ca The delocalized π-electron system within the isoindoline core can be extended and modified, making these compounds candidates for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research into isoindole-1,3-dione derivatives has shown that their optical properties, such as the optical band gap and refractive index, can be investigated, suggesting their potential as dielectric or nonlinear optical (NLO) materials. oncologyradiotherapy.com The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics, and fused heterocyclic systems containing the isoindole nucleus are being explored for this purpose. mcgill.caajchem-b.com Although direct applications of this compound in optoelectronic devices are not yet reported, its structure represents a building block that could be incorporated into larger conjugated systems designed for specific electronic functions.

Building Blocks for Complex Organic Architectures

In organic synthesis, aldehydes are exceptionally versatile functional groups that can participate in a wide array of chemical transformations to build molecular complexity. This compound, possessing this reactive group on a privileged heterocyclic scaffold, is a potentially valuable building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

The isoindolinone moiety, a close relative, is found in numerous biologically active compounds, and its synthesis is a significant goal in medicinal chemistry. beilstein-journals.org Aldehydes are key components in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex structures from simple starting materials. researchgate.netrug.nlacs.orgnih.gov The aldehyde group can also participate in cycloaddition reactions, like the Diels-Alder reaction, either directly or after conversion to a more reactive species, providing access to intricate polycyclic systems. beilstein-journals.orgnih.govmdpi.commdpi.comrsc.org

While specific examples of this compound being used in these sophisticated synthetic strategies are not readily found in the literature, its structure is well-suited for such applications, offering a pathway to novel and potentially bioactive compounds.

Q & A

Q. How can researchers optimize the synthesis of Isoindoline-2-carbaldehyde to improve yield and purity?

To optimize synthesis, employ a factorial design to systematically vary parameters such as temperature, catalyst concentration, and reaction time. For example, a 2³ factorial design allows testing interactions between variables while minimizing experimental runs . Document each step rigorously, including solvent selection, purification methods (e.g., column chromatography), and yield calculations. Cross-validate results with spectroscopic data (e.g., NMR, IR) to confirm structural integrity . A suggested experimental table might include:

| Variable | Low Level | High Level | Outcome (Yield%) |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 65 vs. 78 |

| Catalyst (mol%) | 5 | 10 | 70 vs. 82 |

Q. What characterization techniques are essential for confirming the identity and purity of this compound?

Use a multi-technique approach :

- 1H/13C NMR : Compare chemical shifts with literature data to confirm the aldehyde group (δ ~9.8 ppm) and isoindoline backbone .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at λ = 254 nm .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]+ at m/z 148.1) .

- Melting Point (mp) : Compare observed mp (e.g., 232–234°C) with published values to detect impurities .

Q. How should researchers design experiments to investigate the reactivity of this compound in nucleophilic addition reactions?

Adopt a controlled comparative approach :

- Test reactivity with diverse nucleophiles (e.g., amines, Grignard reagents) under inert conditions.

- Monitor reaction progress via TLC or in-situ FTIR to track aldehyde consumption.

- Use kinetic studies (e.g., pseudo-first-order conditions) to determine rate constants .

- Validate outcomes with computational tools (e.g., DFT for transition state analysis) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) be integrated with experimental studies to predict this compound’s reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Validate with experimental NMR shifts .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvent polarity in aldol condensations) .

- Benchmarking : Compare computational predictions with experimental kinetic data to refine models .

Q. What methodologies resolve contradictions in published data on this compound’s physicochemical properties?

- Systematic Replication : Reproduce conflicting studies under standardized conditions (e.g., solvent grade, temperature control) .

- Meta-Analysis : Aggregate published data (e.g., mp, solubility) to identify outliers and trends. Use statistical tools (e.g., ANOVA) to assess variability .

- Hypothesis Reframing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental goals and eliminate bias .

Q. What advanced techniques elucidate the mechanistic pathways of this compound in catalytic cycles?

- In-situ Spectroscopy : Use operando IR or Raman to detect intermediate species during catalysis .

- Isotopic Labeling : Introduce 13C at the aldehyde position to trace reaction pathways via NMR .

- Single-Crystal X-ray Diffraction : Resolve stereochemical outcomes of products to infer mechanistic steps .

Methodological Frameworks

- Theoretical Alignment : Link experiments to conceptual frameworks (e.g., frontier molecular orbital theory for reactivity studies) .

- Data Integrity : Incorporate open-ended questions in surveys to detect fraudulent data (e.g., unexpected synthesis outcomes) .

- Reproducibility : Follow Beilstein Journal guidelines for documenting experimental details, including raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.